[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
Overview
Description
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is a biphenyl derivative characterized by the presence of hydroxyl groups at the 2,2’,4,4’ positions and methyl groups at the 6,6’ positions on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .
Industrial Production Methods
Industrial production of biphenyl derivatives often relies on scalable methods such as the oxidative dehydrogenation of benzene or the dealkylation of toluene . These processes are optimized for high yield and purity, ensuring the availability of biphenyl compounds for various applications.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for Ullmann reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various biphenyl derivatives, such as quinones from oxidation reactions and substituted biphenyls from electrophilic aromatic substitution .
Scientific Research Applications
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl scaffold provides a stable framework that can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzidine: A biphenyl derivative with amino groups at the 4,4’ positions.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: A biphenyl derivative with bromine and chlorine substituents.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and potential for hydrogen bonding, while the methyl groups increase its hydrophobicity and stability .
Properties
IUPAC Name |
4-(2,4-dihydroxy-6-methylphenyl)-5-methylbenzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-3-9(15)5-11(17)13(7)14-8(2)4-10(16)6-12(14)18/h3-6,15-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCKNIXBVLMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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